![molecular formula C19H16N2O5 B11511156 4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester](/img/structure/B11511156.png)
4-[4-(4-Methoxy-benzylidene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid methyl ester
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Overview
Description
METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrazolidinone ring and a methoxyphenyl group
Preparation Methods
The synthesis of METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a pyrazolidinone derivative under acidic conditions to form the intermediate, which is then esterified to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
METHYL 4-[(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE can be compared with similar compounds such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C19H16N2O5 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 4-[(4E)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-9-3-12(4-10-15)11-16-17(22)20-21(18(16)23)14-7-5-13(6-8-14)19(24)26-2/h3-11H,1-2H3,(H,20,22)/b16-11+ |
InChI Key |
BZTANUMKGAIOKE-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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